Product packaging for Biotin-PEG12-hydrazide(Cat. No.:)

Biotin-PEG12-hydrazide

Cat. No.: B1192313
M. Wt: 858.1 g/mol
InChI Key: SALYVOZTJSDBLB-UEMWQVMZSA-N
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Description

Significance of Bioconjugation in Modern Biological Sciences

Bioconjugation is a chemical strategy that involves the covalent linking of two or more molecules, where at least one is a biomolecule such as a protein or nucleic acid, to create a new entity with unique, combined properties. numberanalytics.combiosynth.comwikipedia.org This process has become an indispensable tool in the life sciences, enabling researchers to modify biomolecules with high precision and control. numberanalytics.com The ability to create these hybrid molecules has revolutionized fields such as drug delivery, diagnostics, and therapeutics. biosynth.comhtworld.co.uk

The applications of bioconjugation are vast, allowing for the creation of targeted therapeutics that can selectively interact with specific cells or tissues, the development of advanced imaging agents for early disease detection, and the construction of sensitive biosensors for medical diagnostics and environmental monitoring. numberanalytics.com By combining the inherent function of a biomolecule with another moiety, such as a fluorescent dye, a drug molecule, or a stabilizing polymer, bioconjugation provides a powerful method to enhance molecular properties, track cellular events, and deliver therapeutic agents with greater efficacy and reduced toxicity. biosynth.comwikipedia.orgbionordika.no

Overview of Biotin-Avidin/Streptavidin System in Research Methodologies

The interaction between biotin (B1667282) (a B-vitamin) and the proteins avidin (B1170675) (from egg whites) or streptavidin (from Streptomyces avidinii) is a cornerstone of many biotechnological applications. weizmann.ac.il This system is renowned for having one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) in the femtomolar range (~10-15 M to 10-14 M). nih.govencyclopedia.pubthermofisher.com This extraordinarily high affinity means the bond forms rapidly and, once formed, is highly resistant to extremes of pH, temperature, and denaturing agents. nih.govthermofisher.com

Biotin's small size (244.31 g/mol ) allows it to be chemically attached to other molecules, like proteins or nucleic acids, often without interfering with their natural function. encyclopedia.publabmanager.comwikipedia.org This process, known as biotinylation, effectively places a highly specific "tag" on the molecule of interest. labmanager.comcreative-proteomics.com Consequently, the biotin-avidin/streptavidin system is widely exploited for numerous research applications, including the detection, purification, and immobilization of biomolecules. thermofisher.comsouthernbiotech.com In techniques like ELISA, Western blotting, immunohistochemistry (IHC), and flow cytometry, this system is used to amplify signals, leading to enhanced detection sensitivity for low-abundance targets. thermofisher.comsouthernbiotech.com

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Enhancing Conjugate Properties

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com In bioconjugation, these linkers act as flexible spacers to connect two different molecules, such as a drug and a targeting protein. chempep.comaxispharm.comprecisepeg.com The process of attaching PEG chains, known as PEGylation, imparts several beneficial properties to the resulting conjugate. ucl.ac.be

Key advantages of using PEG linkers include:

Improved Solubility : The hydrophilic nature of PEG increases the solubility of hydrophobic molecules in aqueous solutions. axispharm.comprecisepeg.com

Enhanced Stability : PEG chains can create a hydration shell around a molecule, protecting it from enzymatic degradation. precisepeg.comworldscientific.com

Reduced Immunogenicity : PEGylation can mask epitopes on a protein's surface, reducing its potential to elicit an immune response. chempep.comaxispharm.comucl.ac.be This is often referred to as the "stealth" effect. chempep.com

Favorable Pharmacokinetics : By increasing the hydrodynamic size of a molecule, PEGylation can reduce its clearance by the kidneys, thereby extending its circulation time in the body. chempep.combroadpharm.com

PEG linkers are available in various lengths, allowing researchers to precisely control the spacing between the conjugated molecules. chempep.comprecisepeg.com Monodisperse PEG linkers, which have a specific, defined number of repeating units and thus an exact molecular weight, offer a high degree of precision for creating uniform conjugates. broadpharm.comlovingfromadistance.com

Introduction to Hydrazide Chemistry for Biomolecule Derivatization

Hydrazide chemistry is a valuable tool for the site-specific conjugation of biomolecules, particularly glycoproteins. thermofisher.comthermofisher.com The key reaction involves a hydrazide group (-CO-NH-NH₂) reacting with an aldehyde group (-CHO) to form a stable hydrazone bond (=N-NH-CO-). thermofisher.comthermofisher.com

This chemistry is especially useful for labeling carbohydrate-containing molecules. The sugar moieties of glycoproteins, such as sialic acid, contain cis-diols that can be gently oxidized using sodium meta-periodate (NaIO₄) to create reactive aldehyde groups. thermofisher.cominterchim.fr These aldehydes then serve as specific targets for a hydrazide-containing reagent. The reaction proceeds efficiently under mild, slightly acidic conditions (pH 5-7), which helps to preserve the biological activity of the protein. thermofisher.cominterchim.fr While the resulting hydrazone bond is stable for most applications, it can be further stabilized by reduction to a secondary amine bond if required. thermofisher.com This method allows for the oriented coupling of molecules like antibodies, as the glycosylation sites are often located on the Fc region, away from the antigen-binding sites. thermofisher.cominterchim.fr

Distinctive Features of Biotin-PEG12-Hydrazide as a Multifunctional Research Reagent

This compound is a heterobifunctional crosslinker that integrates the distinct advantages of its three core components: a biotin moiety, a PEG12 spacer, and a hydrazide reactive group. broadpharm.commedchemexpress.com This combination makes it a highly versatile and water-soluble reagent for the specific biotinylation of glycoproteins and other carbohydrate-containing biomolecules. broadpharm.com

The defining features of this reagent are:

Specificity of Conjugation : The hydrazide group provides a reactive end for specific covalent attachment to aldehyde groups. broadpharm.com This is most commonly used to target glycoproteins that have been oxidized to display aldehydes on their carbohydrate chains, enabling site-specific labeling. broadpharm.combroadpharm.com

Enhanced Solubility and Spacing : The hydrophilic 12-unit polyethylene glycol (PEG12) chain is a discrete length PEG linker that imparts excellent water solubility to the reagent and the final bioconjugate. lovingfromadistance.combroadpharm.com This flexible spacer arm also minimizes steric hindrance between the biotin tag and the labeled molecule, preserving the latter's biological function and ensuring the biotin remains accessible for detection. bocsci.com

High-Affinity Detection : The terminal biotin group serves as a robust tag that can be detected with high sensitivity and specificity by avidin or streptavidin-based systems. bocsci.com This allows for the subsequent purification, immobilization, or visualization of the labeled biomolecule.

In essence, this compound allows a researcher to first specifically label a glycoprotein (B1211001) via its carbohydrate portion and then use the biotin tag for a wide array of downstream applications, from protein interaction studies to diagnostic assays. purepeg.comaxispharm.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₃₅H₆₅N₅O₁₅S
Molecular Weight 856.0 g/mol
Spacer Arm Length 50.1 Å
Reactivity Reacts with aldehydes/ketones

| Solubility | Water-soluble |

Data compiled from publicly available information. medchemexpress.comaxispharm.com

Table 2: Functional Components of this compound

Component Function Research Application
Biotin High-affinity ligand for avidin and streptavidin. encyclopedia.pub Detection, purification, immobilization, signal amplification. thermofisher.comsouthernbiotech.com
PEG12 Linker Hydrophilic, flexible spacer. chempep.com Increases solubility, reduces steric hindrance, enhances stability. axispharm.comprecisepeg.com

| Hydrazide | Reactive group for aldehydes. thermofisher.com | Site-specific covalent conjugation to oxidized carbohydrates (glycoproteins). thermofisher.combroadpharm.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H71N5O15S B1192313 Biotin-PEG12-hydrazide

Properties

Molecular Formula

C37H71N5O15S

Molecular Weight

858.1 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C37H71N5O15S/c38-42-35(44)5-7-46-9-11-48-13-15-50-17-19-52-21-23-54-25-27-56-29-30-57-28-26-55-24-22-53-20-18-51-16-14-49-12-10-47-8-6-39-34(43)4-2-1-3-33-36-32(31-58-33)40-37(45)41-36/h32-33,36H,1-31,38H2,(H,39,43)(H,42,44)(H2,40,41,45)/t32-,33-,36-/m0/s1

InChI Key

SALYVOZTJSDBLB-UEMWQVMZSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Biotin-PEG12-hydrazide

Origin of Product

United States

Chemical Foundation and Molecular Design Principles of Biotin Peg12 Hydrazide

Biotin (B1667282) Moiety: Affinity-Based Interaction Mechanisms in Research

The biotin component serves as the high-affinity recognition tag, leveraging one of the strongest known non-covalent biological interactions for a multitude of research applications. thermofisher.com This interaction is central to the utility of Biotin-PEG12-hydrazide in detection, purification, and targeting systems. broadpharm.com

Principles of Biotin-Avidin/Streptavidin Binding Kinetics for Research Applications

The interaction between biotin and the proteins avidin (B1170675) or streptavidin is renowned for its extraordinary affinity and specificity. The dissociation constant (Kd) for this complex is in the femtomolar range (10⁻¹⁵ M), making the bond essentially irreversible under most experimental conditions. thermofisher.comnih.govplos.org This near-covalent strength is a cornerstone of its use in biotechnology. plos.org The bond formation is rapid, and once formed, the complex is remarkably stable, resisting extremes of pH, temperature, and denaturing agents. thermofisher.com

While the affinity is extremely high, the association rate constant (kon) is slower than what would be expected for a purely diffusion-limited reaction, with reported values in the range of 10⁵ to 10⁷ M⁻¹s⁻¹. nih.govplos.org Studies have shown that the binding process is temperature-dependent and involves a significant activation energy, which is not characteristic of diffusion-controlled processes. nih.govplos.org Despite this, the extremely slow dissociation rate ensures the stability of the complex once it is formed. This powerful and stable interaction is exploited in numerous applications, such as enzyme-linked immunosorbent assays (ELISAs) and immunohistochemistry, where the biotin tag allows for significant signal amplification and sensitive detection of target molecules. thermofisher.com

Binding Kinetics of Biotin-Streptavidin/Avidin Interaction
ParameterTypical ValueSignificance
Dissociation Constant (Kd)~10⁻¹⁵ M thermofisher.comnih.govplos.orgIndicates extremely high binding affinity, essentially irreversible.
Association Rate (kon)10⁵ - 10⁷ M⁻¹s⁻¹ nih.govplos.orgDescribes the rate of complex formation.
Dissociation Rate (koff)Extremely slowContributes to the high stability of the complex.

Stereochemical Considerations for Biotin Functional Integrity in Conjugates

The biological activity of biotin is highly dependent on its stereochemistry. The biotin molecule has three chiral centers, leading to eight possible stereoisomers, but only the naturally occurring (+)-biotin isomer exhibits full biological activity and high-affinity binding to avidin and streptavidin. In this compound, it is this (+)-biotin form that is used. medkoo.com

Conjugation to other molecules occurs via the valeric acid side chain of biotin. Modification of the carboxylic acid group on this side chain is necessary to link it to the PEG spacer. nih.gov It is critical that this conjugation does not alter the stereochemical integrity of the fused ring system of biotin, as this core structure is what fits into the binding pocket of avidin or streptavidin. Research on various biotin conjugates has shown that the linker substructure is crucial for retaining biological activity. nih.gov The design of the PEG12 linker in this compound ensures that the essential ring structure of biotin remains unmodified and sterically accessible, thereby preserving its high-affinity binding capability after conjugation to a target biomolecule.

Polyethylene (B3416737) Glycol (PEG12) Spacer Arm: Design and Functional Impact

The PEG12 spacer arm is a critical component that bridges the biotin moiety and the reactive hydrazide group. It is a monodisperse compound, meaning it consists of a precise number of ethylene (B1197577) glycol units (12 in this case), rather than a mixture of different chain lengths. msesupplies.com This precision is key to ensuring uniformity and predictability in the final bioconjugate. nih.gov

Role of Discrete PEG Lengths (PEG12) in Bioconjugation Efficiency

The use of a discrete PEG (dPEG®) linker with a specific length of 12 ethylene glycol units offers significant advantages over traditional polydisperse PEG polymers. nih.gov Polydisperse PEGs are mixtures of molecules with a range of molecular weights, which can lead to a heterogeneous population of conjugates with varying properties. In contrast, a discrete PEG linker like PEG12 has a defined molecular weight and length. msesupplies.com

This molecular uniformity is crucial in applications where precise control over the final product is necessary, such as in the development of therapeutic bioconjugates or high-performance diagnostic reagents. nih.gov The defined length of the PEG12 spacer allows for precise control over the distance between the biotin tag and the conjugated biomolecule, which can be optimized for specific applications. This eliminates the analytical complexity associated with polydisperse linkers and results in a final product with consistent and predictable pharmacokinetic and functional properties. nih.gov

Hydrophilicity and Solubilization Effects of PEG12 on Conjugated Biomolecules

Polyethylene glycol is a synthetic, hydrophilic (water-loving) polymer. msesupplies.comnih.gov The inclusion of the PEG12 spacer in this compound imparts this hydrophilicity to the entire reagent and, subsequently, to the biomolecule it is conjugated to. medkoo.combroadpharm.com This is a significant benefit when working with hydrophobic proteins or peptides that may have poor solubility in aqueous buffers, which are common in biological research. nih.gov

By attaching the this compound linker, the resulting bioconjugate often exhibits improved water solubility and a reduced tendency to aggregate. nih.govnih.gov The ethylene glycol units of the PEG chain are adept at coordinating with water molecules, effectively creating a hydration layer around the conjugate. This not only enhances solubility but can also increase the stability of the conjugated protein. nih.govnih.gov

Minimization of Steric Hindrance and Non-Specific Interactions via PEGylation

The PEG12 spacer arm serves two important functions in minimizing unwanted interactions. First, it acts as a flexible, extended linker that physically separates the biotin tag from the conjugated biomolecule. axispharm.com This separation is crucial for reducing steric hindrance, where the bulk of the conjugated molecule might otherwise obstruct the biotin from fitting into the deep binding pocket of avidin or streptavidin. nih.govnih.gov By extending the biotin away from the surface of the biomolecule, the PEG12 spacer ensures that the biotin remains accessible for high-affinity binding. nih.gov

Second, the process of PEGylation is well-known to reduce non-specific binding of proteins to surfaces. nih.govmdpi.com The hydrophilic PEG chain creates a neutral, flexible hydration shell around the conjugate. nih.govresearchgate.net This layer of water acts as a physical barrier that repels the non-specific adsorption of the conjugate to other proteins or surfaces, a common problem in sensitive assays. mdpi.comresearchgate.net This "stealth" effect is critical for improving the signal-to-noise ratio in diagnostic applications and for reducing immunogenicity in therapeutic contexts. nih.govnih.gov

Hydrazide Reactive Group: Fundamental Reaction Chemistry

The utility of this compound as a biotinylation reagent is fundamentally derived from the specific reactivity of its terminal hydrazide (-CONHNH2) group. This functional group is highly reactive towards carbonyl moieties, such as aldehydes and ketones, enabling the formation of stable covalent linkages with a variety of biomolecules. broadpharm.cominterchim.fr The chemistry of the hydrazide group is central to its application in bioconjugation, offering a blend of specificity, controlled reactivity, and tunable stability.

Mechanism of Hydrazone Formation with Carbonyl-Containing Biomolecules

The primary reaction involving the hydrazide group of this compound is its condensation with an aldehyde or ketone to form a hydrazone linkage. medkoo.combroadpharm.com This reaction is a cornerstone of bioconjugation strategies, particularly for labeling glycoproteins and other carbohydrate-containing molecules where aldehyde groups can be generated through controlled oxidation of sugar moieties. interchim.frvectorlabs.com

Key Steps in Hydrazone Formation:

Nucleophilic Attack: The lone pair of electrons on the primary amine of the hydrazide attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A transient carbinolamine intermediate is formed. nih.gov

Acid-Catalyzed Dehydration: The intermediate is protonated, leading to the elimination of a water molecule.

Hydrazone Bond Formation: A stable C=N double bond is established, covalently linking the biotin-PEG reagent to the biomolecule. bohrium.com

pH Dependence and Reversibility of Hydrazone Linkages in Research Contexts

The formation and stability of hydrazone linkages are markedly influenced by pH. nih.gov This pH sensitivity is a critical feature that can be exploited in various research applications, such as controlled release systems for drug delivery. axispharm.comnih.gov

Formation: The formation of hydrazones is most efficient under mildly acidic conditions, typically within a pH range of 4.0 to 6.0. interchim.fr This is due to the dual role of acid catalysis in the reaction mechanism. While protonation of the carbonyl group is necessary to activate it for nucleophilic attack, the hydrazide nucleophile itself can be protonated and rendered non-reactive at very low pH. Therefore, a moderately acidic environment provides the optimal balance, ensuring a sufficient concentration of both the activated electrophile and the reactive nucleophile. nih.gov While the reaction can proceed at physiological pH (around 7.4), the rate is often slower. ddmckinnon.comnih.gov

Reversibility and Stability: A defining characteristic of the hydrazone bond is its reversibility, particularly under acidic conditions. nih.govnih.govresearchgate.net The hydrolysis of the hydrazone bond, which cleaves the linkage, is essentially the reverse of the formation reaction and is initiated by the protonation of the imine nitrogen. nih.govnih.gov This inherent instability in acidic environments makes hydrazone linkages valuable for applications requiring the release of a conjugated molecule in specific cellular compartments like endosomes or lysosomes, which have a lower internal pH. mdpi.com

Conversely, hydrazone bonds are generally more stable at neutral or physiological pH (pH 7.4). nih.govacs.org However, the stability can be influenced by the chemical structures adjacent to the linkage. For instance, hydrazones derived from aromatic aldehydes tend to be more resistant to hydrolysis compared to those formed from aliphatic aldehydes, due to the conjugation of the C=N bond with the aromatic ring. nih.gov While stable enough for many labeling applications, this pH-dependent lability distinguishes them from more permanent linkages. axispharm.comnih.gov

Table 1: pH Influence on Hydrazone Linkage Dynamics

pH RangeEffect on Hydrazone FormationEffect on Hydrazone Stability/ReversibilityTypical Application Context
Acidic (pH 4.0-6.0) Optimal for rapid formation. interchim.frLinkage is reversible; hydrolysis is accelerated. axispharm.commdpi.comBioconjugation reactions, pH-triggered drug release from carriers in acidic organelles. mdpi.com
Neutral (pH ~7.4) Formation occurs, but may be slower than in acidic conditions. ddmckinnon.comnih.govGenerally stable, but can be susceptible to slow hydrolysis over time. nih.govacs.orgIn vivo applications, protein labeling under physiological conditions. axispharm.com
Basic (pH > 8.0) Reaction rate decreases as the concentration of protonated carbonyls diminishes.Hydrolysis rate is significantly reduced; linkage is more stable.Applications requiring long-term stability where acidic environments are not encountered.

Comparative Reactivity of Hydrazides with Other Electrophilic Functional Groups

While the primary targets for hydrazides are aldehydes and ketones, their nucleophilic nature allows them to react with other electrophilic functional groups, albeit under different conditions.

Carboxylic Acids: Hydrazides can be conjugated to carboxylic acids to form a stable amide-like bond. This reaction, however, does not proceed directly and requires the use of a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). interchim.frvectorlabs.com EDC activates the carboxylic acid group, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic hydrazide to form a stable bond. This method provides an alternative strategy for labeling proteins or other molecules that lack accessible aldehyde groups but possess available carboxyl groups.

Other Electrophiles: The reactivity of hydrazines and hydrazides extends to other electrophilic centers. For example, they can participate in reactions with activated amides and aryl halides under specific, often catalyzed, conditions. organic-chemistry.org In the context of protein profiling, hydrazine (B178648) probes have been shown to react with a diverse range of electrophilic species within the proteome, including certain enzyme cofactors and metal-bound thiolates, sometimes through radical mechanisms after oxidative activation. acs.orgnih.gov This broader reactivity highlights the versatility of the hydrazine moiety but also underscores the importance of controlling reaction conditions to ensure specific conjugation to the intended carbonyl target in typical bioconjugation applications.

Table 2: Reactivity of this compound with Different Functional Groups

Functional GroupRequired ConditionsResulting LinkageStability of Linkage
Aldehyde/Ketone Mildly acidic (pH 4-6) aqueous buffer. interchim.frHydrazone (C=N)Stable at neutral pH, reversible in acid. nih.govnih.gov
Carboxylic Acid Presence of a carbodiimide activator (e.g., EDC). vectorlabs.comAcylhydrazide (amide-like)Highly stable, similar to a peptide bond.
Activated Esters (e.g., NHS esters) Typically basic pH (7-9).AcylhydrazideHighly stable.

Advanced Synthetic Strategies and Derivatization Approaches Employing Biotin Peg12 Hydrazide

General Principles of Incorporating Biotin-PEG12-Hydrazide into Complex Molecular Architectures

This compound is a heterobifunctional linker designed for the targeted biotinylation of molecules containing aldehyde or ketone functionalities. The core principle of its application lies in the chemoselective reaction between the hydrazide group (–NH-NH₂) of the reagent and a carbonyl group (aldehyde or ketone) on the target molecule. This reaction, known as a condensation reaction, results in the formation of a stable hydrazone bond.

The incorporation of this compound into complex molecular architectures is governed by several key features of the reagent:

Chemoselective Ligation: The hydrazide functional group reacts specifically with aldehydes and ketones, which are relatively rare in native proteins and nucleic acids but can be selectively introduced. This specificity allows for controlled, site-specific labeling, preserving the biological activity of the target molecule.

PEG Spacer: The molecule features a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This hydrophilic spacer arm imparts several advantageous properties to the resulting conjugate. It increases water solubility, which is beneficial when working with biomolecules in aqueous environments. The PEG spacer also reduces steric hindrance, allowing for better access of the biotin (B1667282) moiety to its binding partners, avidin (B1170675) or streptavidin. Furthermore, the PEG linker is non-immunogenic and can help to reduce aggregation of the labeled biomolecule.

Biotin Moiety: The terminal biotin group provides a high-affinity handle (dissociation constant, Kd, in the order of 10⁻¹⁵ M for avidin) for subsequent detection, purification, or immobilization using avidin or streptavidin-based systems.

The general workflow for incorporating this compound involves two main steps: the generation or unmasking of an aldehyde or ketone on the target biomolecule, followed by the conjugation reaction with the hydrazide reagent. The resulting hydrazone linkage is relatively stable, particularly under physiological conditions. For enhanced stability, the hydrazone bond can be further reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride.

Targeted Preparation of Aldehyde/Ketone Moieties on Biomolecules for Hydrazide Ligation

The successful application of this compound hinges on the presence of a reactive carbonyl group on the target biomolecule. As these functional groups are not always naturally present in the desired location, several chemical and enzymatic methods have been developed to introduce them in a site-specific manner.

A widely used method for generating aldehyde groups on biomolecules, particularly glycoproteins and carbohydrates, is through mild periodate (B1199274) oxidation. Sodium periodate (NaIO₄) is a chemical oxidizing agent that specifically cleaves the bond between adjacent carbon atoms that each bear a hydroxyl group (vicinal diols), a common feature in sugar residues. This oxidation converts the hydroxyl groups into aldehydes.

Sialic acids, which are often found at the termini of glycan chains on glycoproteins, are particularly susceptible to periodate oxidation due to the presence of a vicinal diol in their exocyclic tail. This allows for the site-specific generation of aldehydes on the carbohydrate portions of glycoproteins, away from the protein backbone and antigen-binding sites in the case of antibodies. This targeted approach minimizes the risk of altering the protein's native structure and function.

The general procedure for periodate oxidation involves incubating the glycoprotein (B1211001) with a low concentration of sodium periodate (typically 1-10 mM) in an appropriate buffer, often at a slightly acidic pH (e.g., pH 5.5) and on ice to control the reaction. The reaction is then quenched, and the excess periodate is removed before the addition of the this compound. A typical protocol for the biotinylation of a glycoprotein via periodate oxidation is outlined in the table below.

StepReagent/ConditionPurpose
1. Oxidation1-10 mM Sodium Periodate (NaIO₄) in buffer (e.g., 100 mM sodium acetate (B1210297), pH 5.5)Cleavage of vicinal diols on sugar residues to generate aldehyde groups.
2. Incubation15-30 minutes on ice in the darkTo control the extent of oxidation and prevent non-specific reactions.
3. Quenchinge.g., 15 mM Glycerol or Ethylene (B1197577) GlycolTo stop the oxidation reaction by consuming excess periodate.
4. PurificationDesalting column or dialysisTo remove excess periodate and quenching agent.
5. LigationThis compound in coupling buffer (e.g., PBS, pH 6.5-7.5)Formation of a hydrazone bond between the hydrazide and the newly formed aldehydes.
6. Incubation1-2 hours at room temperatureTo allow the ligation reaction to proceed to completion.
7. (Optional) ReductionSodium Cyanoborohydride (NaCNBH₃)To stabilize the hydrazone bond by reducing it to a secondary amine.
8. Final PurificationDesalting column or dialysisTo remove excess biotinylation reagent and byproducts.

An alternative to chemical oxidation is the use of enzymes to generate aldehyde groups on biomolecules. This approach offers high specificity and milder reaction conditions, further preserving the integrity of the target molecule.

One prominent enzyme used for this purpose is Galactose Oxidase (GOase) . GOase catalyzes the oxidation of the primary alcohol at the C6 position of terminal galactose and N-acetylgalactosamine (GalNAc) residues to an aldehyde. This provides a highly specific method for labeling glycoproteins that present these terminal sugar residues. Engineered variants of galactose oxidase have been developed with broader substrate specificity, allowing for the oxidation of other sugars like mannose and N-acetylglucosamine.

Another powerful enzymatic method involves the Formylglycine-Generating Enzyme (FGE) . FGE recognizes a specific consensus sequence of amino acids (CxPxR) within a polypeptide chain and oxidizes the cysteine residue to a formylglycine (fGly) residue, which contains an aldehyde group. By genetically encoding this short peptide tag into a protein of interest, a unique aldehyde handle can be introduced at a predetermined site, enabling highly specific conjugation with hydrazide-functionalized probes like this compound.

EnzymeTarget MoietyResulting Functional GroupKey Advantages
Galactose Oxidase (GOase)Terminal galactose or N-acetylgalactosamine residues on glycansAldehydeHigh specificity for terminal sugar residues, mild reaction conditions.
Formylglycine-Generating Enzyme (FGE)Cysteine within a specific peptide tag (CxPxR)Aldehyde (Formylglycine)Site-specific introduction of an aldehyde at a genetically encoded location.

Optimization of Reaction Conditions for Efficient Hydrazone Bond Formation with this compound

The efficiency of the hydrazone bond formation between this compound and a carbonyl-containing biomolecule is influenced by several factors, including the presence of catalysts, the pH of the reaction medium, and the choice of solvent and buffer systems.

The formation of a hydrazone bond is generally most efficient under slightly acidic conditions (pH 4-6). However, for many biological applications, maintaining a neutral pH is crucial to preserve the structure and function of the biomolecule. At neutral pH, the rate of hydrazone formation can be slow. To overcome this limitation, nucleophilic catalysts, most notably aniline (B41778), can be employed to accelerate the reaction.

The choice of solvent and buffer is critical for successful bioconjugation with this compound. The reaction is typically carried out in aqueous buffers to maintain the stability of the biomolecule. Due to the hydrophilic PEG spacer, this compound is soluble in aqueous solutions.

Buffer Selection:

Optimal pH: The reaction between a hydrazide and an aldehyde is pH-dependent, with the optimal pH for uncatalyzed reactions typically being between 4 and 6. In the presence of an aniline catalyst, the reaction can be performed efficiently at or near neutral pH (6.5-7.5).

Buffer Compatibility: It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers can compete with the hydrazide for reaction with the aldehyde groups, thereby reducing the efficiency of biotinylation. Suitable buffers include phosphate-buffered saline (PBS), MES (2-(N-morpholino)ethanesulfonic acid), and acetate buffers.

Solvent Considerations:

While the reaction is predominantly performed in aqueous media, a small amount of a water-miscible organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), may be used to initially dissolve the this compound before adding it to the aqueous reaction mixture. This ensures complete dissolution of the reagent. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the target biomolecule.

The table below summarizes the key parameters for optimizing hydrazone bond formation.

ParameterRecommended ConditionRationale
pH 4.0 - 6.0 (uncatalyzed) or 6.5 - 7.5 (aniline-catalyzed)Balances the protonation of the hydrazide and the activation of the carbonyl group. Aniline catalysis is more effective at neutral pH.
Catalyst 10-100 mM AnilineSignificantly accelerates the rate of hydrazone formation at neutral pH.
Buffer System PBS, MES, AcetateAvoids competitive reactions with primary amine-containing buffers like Tris or Glycine.
Co-solvent Minimal DMSO or DMFCan be used to aid in the initial dissolution of the this compound reagent.
Temperature Room Temperature (approx. 25°C)Provides a good balance between reaction rate and biomolecule stability.
Reactant Concentration Dependent on the specific applicationHigher concentrations can increase the reaction rate, but must be balanced with the risk of aggregation.

Post-Synthetic Modification and Stabilization of this compound Conjugates

The initial linkage formed between the hydrazide moiety of this compound and an aldehyde or ketone on a target molecule is a hydrazone bond. This bond is characterized by a carbon-nitrogen double bond (C=N). While formed under mild, slightly acidic conditions, the hydrazone linkage is considered semi-permanent and is susceptible to hydrolysis, particularly as the pH deviates from neutral. This reversibility can be disadvantageous for applications requiring long-term stability.

To overcome the inherent instability of the hydrazone bond, a post-synthetic reductive amination step is commonly employed. This chemical reduction converts the C=N double bond of the hydrazone into a stable secondary amine bond (a C-N single bond), also referred to as a stable hydrazide linkage. This process significantly enhances the stability of the conjugate, rendering the linkage resistant to hydrolysis across a wider range of physiological conditions.

The reducing agent of choice for this transformation is typically sodium cyanoborohydride (NaBH₃CN). This reagent is favored due to its mild nature and its specific reactivity towards the protonated Schiff base (the intermediate in hydrazone formation) and the resulting hydrazone, without reducing the aldehydes or ketones present on the biomolecule. The reaction effectively and permanently locks the biotin-PEG12 moiety onto the target molecule. Research has demonstrated that while an oligogalacturonide-hydrazone linkage readily hydrolyzes in water, the stability is confirmed after reduction with sodium cyanoborohydride to form the stable hydrazide linkage.

The stability of the hydrazone bond is highly dependent on pH. Hydrolysis is catalyzed by acid, with the bond being more labile in acidic environments. For instance, some hydrazone bonds exhibit a half-life of approximately 5 hours at a physiological pH of 7.4, with degradation occurring much more rapidly at an acidic pH of around 5.0. This pH-dependent lability is a key consideration for experimental design and is the primary motivation for performing reductive amination.

Bond TypeConditionRelative StabilityKey Characteristics
Hydrazone (C=N) Physiological pH (~7.4)Semi-stable, ReversibleSusceptible to hydrolysis; half-life can be on the order of hours.
Acidic pH (~4.5-5.5)LabileHydrolysis rate increases significantly, facilitating bond cleavage.
Reduced Hydrazone (C-N) Broad pH rangeStable, PermanentResistant to hydrolysis due to the stable secondary amine linkage.

Strategies for Minimizing Non-Specific Labeling and Aggregation in Biotinylation Protocols

A significant challenge in any biotinylation protocol is ensuring that the labeling is specific to the intended target and that the process does not induce undesirable side effects like protein aggregation. The design of this compound inherently addresses some of these issues, while other factors must be controlled through careful protocol optimization.

The long, hydrophilic polyethylene glycol (PEG) spacer of this compound plays a crucial role in mitigating both non-specific binding and aggregation. The PEG chain creates a flexible, water-soluble "cloud" around the biotinylated molecule. This steric hindrance and hydrophilicity help to prevent the hydrophobic interactions that often lead to non-specific protein adsorption and aggregation. Studies have shown that PEG chain length is a critical factor; for instance, a 5kD PEG chain was found to be highly effective at preventing protein adsorption, whereas a shorter 1kD chain was less effective.

Beyond the intrinsic properties of the reagent, several protocol-level strategies are employed to ensure clean and specific labeling:

Use of Blocking Agents: Blocking agents are inert proteins or detergents used to saturate non-specific binding sites on surfaces (like microplates or beads) and on biomolecules themselves. Common choices include Bovine Serum Albumin (BSA), casein, non-fat dry milk, and non-ionic detergents like Tween-20. The selection of a blocking agent must be done carefully, as some can interfere with the assay. For example, non-fat milk is not recommended for biotin-based detection systems due to its content of endogenous biotin and phosphoproteins. Quantitative studies have shown that casein and instantized milk are often more effective blockers of non-specific binding to polystyrene plates than BSA or gelatin.

Blocking AgentPrimary Component(s)AdvantagesDisadvantages
Bovine Serum Albumin (BSA) AlbuminWell-characterized, single protein.Can be costly; potential for cross-reactivity with some antibodies.
Casein / Non-Fat Dry Milk Caseins, various milk proteinsHighly effective, low cost.Contains endogenous biotin and phosphoproteins, which can interfere with avidin/streptavidin binding and phospho-protein detection.
Tween-20 Polysorbate 20 (detergent)Effective at reducing non-specific hydrophobic interactions; useful in washing steps.Can disrupt certain protein-protein interactions if used at high concentrations.
Fish Skin Gelatin GelatinGood blocking activity; remains fluid at cold temperatures.Can be less effective than casein in some applications.

Optimization of Buffer Conditions: The composition of the reaction and washing buffers can have a significant impact on non-specific interactions. Increasing the ionic strength of buffers (e.g., by adding extra NaCl) can help to disrupt non-specific electrostatic interactions, thereby reducing background signal.

Purification of Conjugates: After the labeling reaction, it is crucial to remove any unreacted this compound. This is typically achieved through size-exclusion chromatography (desalting columns) or dialysis, which separates the small molecule reagent from the much larger biotinylated protein or biomolecule.

By combining the stabilizing effect of reductive amination with meticulously planned protocols that incorporate appropriate blocking agents and buffer conditions, researchers can leverage this compound to achieve highly specific, stable, and aggregation-free biotinylation of target molecules.

Applications of Biotin Peg12 Hydrazide in Cutting Edge Academic Research Methodologies

Proteomics and Glycoproteomics Research

In the fields of proteomics and glycoproteomics, Biotin-PEG12-hydrazide serves as a critical reagent for the selective enrichment and identification of specific protein populations and their modifications.

Enrichment and Isolation of Carbonylated Proteins and Peptides via Hydrazide Affinity

Protein carbonylation is an irreversible oxidative post-translational modification that serves as a key biomarker for oxidative stress, which is implicated in aging and various diseases. The detection of these low-abundance modifications is challenging. This compound addresses this by enabling the selective labeling and enrichment of carbonylated proteins and peptides.

The core of this methodology is the reaction between the hydrazide group of the reagent and the carbonyl groups present on oxidized proteins, forming a stable hydrazone bond broadpharm.comvectorlabs.com. Once labeled, these biotinylated proteins can be efficiently isolated from complex mixtures like cell lysates using affinity chromatography with immobilized avidin (B1170675) or streptavidin acs.orgacs.org. This enrichment is crucial, as it concentrates the carbonylated proteins, making their subsequent identification by mass spectrometry feasible nih.govresearchgate.net. Studies have shown that this affinity-based approach allows for the selective capture and subsequent identification of numerous carbonylated proteins, even from complex biological samples like rat liver homogenates acs.orgacs.org.

The table below summarizes key proteins identified as carbonylated in research utilizing biotin-hydrazide affinity enrichment methods.

Identified ProteinOrganism/TissueResearch Focus
Heat shock protein 70Rat LiverOxidative stress from 2-nitropropane (B154153) exposure
AldolaseRat LiverOxidative stress from 2-nitropropane exposure
Glyceraldehyde-3-phosphate dehydrogenaseRat LiverOxidative stress from 2-nitropropane exposure
Serum AlbuminYeast Lysate (spiked)Method validation for selectivity

This table is a representative compilation from findings described in referenced studies and is not exhaustive.

Site-Specific Identification of Post-Translational Modifications in Proteomic Workflows

Beyond simply identifying which proteins are carbonylated, it is often critical to determine the precise location of the modification on the protein's amino acid sequence. The use of this compound is instrumental in workflows designed for the site-specific identification of these post-translational modifications (PTMs) cytoskeleton.com.

After enrichment of the biotin-labeled proteins or peptides, the samples are analyzed using tandem mass spectrometry (MS/MS) acs.org. During MS/MS analysis, the peptides are fragmented in a predictable manner. The presence of the this compound adduct on a specific amino acid results in a characteristic mass shift on the resulting fragment ions umich.edu. This mass shift allows researchers to pinpoint the exact modified residue within the peptide's sequence nih.gov. Understanding the fragmentation patterns of biotinylated peptides is essential for improving their detection and confident localization by mass spectrometry nih.gov. This level of detail is crucial for understanding how specific oxidative modifications may alter a protein's structure and function.

Characterization of Cell Surface Glycoproteins and Glycolipids

This compound is a powerful tool for studying the "glycome," particularly for identifying and characterizing glycoproteins and glycolipids on the cell surface. These molecules play vital roles in cell signaling, adhesion, and immune recognition.

A widely used technique known as cell-surface capture (CSC) leverages this reagent to profile the landscape of cell surface glycoproteins nih.govnih.gov. The method involves the following steps:

Oxidation : The carbohydrate (glycan) portions of glycoproteins on intact, living cells are mildly oxidized using an agent like sodium periodate (B1199274). This process converts cis-diol groups in the sugars into reactive aldehyde groups vectorlabs.comnih.gov.

Labeling : The cells are then treated with this compound. The hydrazide group reacts specifically with the newly formed aldehydes on the cell surface glycans, covalently attaching the biotin (B1667282) tag nih.gov. The hydrophilic nature of the PEG12 linker is advantageous, ensuring the reagent is soluble in physiological buffers and can access the cell surface efficiently broadpharm.com.

Enrichment and Analysis : After labeling, the cells are lysed, and the proteins are digested into peptides. The biotin-tagged glycopeptides are then enriched using streptavidin affinity chromatography and identified by mass spectrometry nih.govnih.gov.

This approach allows for the large-scale, site-specific analysis of cell surface glycoproteins, which has been applied to various sample types, including numerous human and mouse cell lines nih.gov.

Development of Advanced Biosensing Platforms

The unique properties of this compound are also harnessed in the development of sophisticated biosensors for detecting a wide range of analytes with high sensitivity and specificity.

Electrochemical Detection Systems Utilizing this compound Immobilization

Electrochemical biosensors are devices that convert a biological recognition event into a measurable electrical signal. The robust and high-affinity interaction between biotin and streptavidin is frequently used to construct the sensor surface. Biotin-hydrazide has been studied for its electrochemical behavior and its utility in developing such sensors nih.govresearchgate.net.

In a typical configuration, an electrode surface (e.g., carbon or gold) is functionalized with streptavidin. This compound can then be immobilized on this surface through the biotin-streptavidin bond. This creates a sensor surface with available hydrazide groups that can specifically capture analytes containing aldehyde or ketone functionalities. The binding of the target analyte to the functionalized surface can then be detected as a change in the electrochemical properties of the electrode, such as current or potential nih.gov. This strategy provides a stable and oriented platform for analyte capture, which is a key requirement for a reliable biosensor.

Surface Functionalization Strategies for Enhanced Biosensor Specificity and Sensitivity

The performance of a biosensor is critically dependent on the quality of its surface functionalization nih.govacs.org. The goal is to maximize the specific binding of the target analyte while minimizing non-specific adsorption of other molecules from the sample matrix, which can cause false signals researchgate.net. This compound is an ideal component for advanced surface functionalization strategies aimed at improving both specificity and sensitivity mdpi.commdpi.com.

The specificity is enhanced through a dual-mechanism approach:

The highly specific covalent reaction between the hydrazide and a carbonyl group on the target molecule.

The immobilization of this complex via the high-affinity biotin-streptavidin linkage nih.gov.

The sensitivity is improved by the PEG12 linker. The PEG chain acts as a spacer, extending the capture moiety away from the sensor surface, which reduces steric hindrance and improves accessibility for the target analyte. Furthermore, PEG is well-known for its ability to create a hydrophilic layer that resists the non-specific binding of background proteins, thereby reducing noise and enhancing the signal-to-noise ratio of the sensor vectorlabs.com.

The table below outlines key aspects of surface functionalization strategies for biosensors.

Strategy ComponentRole in Biosensor PerformanceAdvantage Provided by this compound
Immobilization Chemistry Anchors the capture molecule to the sensor surface.Provides a highly stable and specific anchor via the biotin-streptavidin interaction.
Analyte Capture Moiety Binds the target molecule from the sample.The hydrazide group allows for specific, covalent capture of carbonyl-containing analytes.
Surface Passivation Prevents non-specific binding of interfering molecules.The hydrophilic PEG12 spacer helps create a non-fouling surface, reducing background noise and improving sensitivity vectorlabs.com.
Spacial Orientation Ensures the capture moiety is accessible to the analyte.The PEG12 linker extends the reactive hydrazide group away from the surface, enhancing accessibility and reaction efficiency.

Micro-Total Analysis Systems (µTAS) Integration of this compound Chemistry

The integration of this compound chemistry into Micro-Total Analysis Systems (µTAS), also known as lab-on-a-chip technology, offers a powerful method for creating specific and sensitive bio-analytical platforms. The fundamental principle lies in the functionalization of internal surfaces within microfluidic channels to selectively capture and analyze biomolecules.

Research has demonstrated the use of biotin-PEG copolymers to modify the surfaces of materials commonly used in µTAS, such as polydimethylsiloxane (B3030410) (PDMS). nih.gov This surface modification enables the highly localized and specific capture of proteins from small sample volumes. nih.gov this compound is particularly suited for this application due to its terminal hydrazide group. This group can react covalently with aldehyde or ketone functionalities introduced onto the surface of a microchannel, securely anchoring the molecule.

Once immobilized, the biotin moiety is presented at the end of the flexible, hydrophilic PEG12 spacer. This spacer extends the biotin group away from the surface, minimizing non-specific protein adsorption and making the biotin highly accessible for binding to streptavidin or avidin-conjugated targets. This strategy can be used to create micro-arrays or specific capture zones within a µTAS device for applications such as diagnostics, proteomics, and the study of cell-surface interactions.

Design and Synthesis of Novel Molecular Probes and Conjugates for Investigational Purposes

This compound in Antibody-Drug Conjugate (ADC) Research: Linker Design Principles

In the field of Antibody-Drug Conjugate (ADC) research, this compound serves as a valuable tool for developing and analyzing site-specific conjugation strategies. A key principle in ADC design is the attachment of a cytotoxic payload to a monoclonal antibody via a stable linker. The conjugation chemistry must be carefully controlled to ensure a uniform drug-to-antibody ratio (DAR) and to avoid compromising the antibody's antigen-binding affinity.

This compound is utilized in methods that target the carbohydrate domains of an antibody, which are primarily located on the Fc region, away from the antigen-binding sites. interchim.fr The process involves the mild oxidation of the sugar cis-diols with an agent like sodium periodate to generate reactive aldehyde groups. interchim.fraatbio.comvectorlabs.com The hydrazide group of this compound then reacts specifically with these aldehydes to form a stable hydrazone bond. medkoo.combroadpharm.com

The inclusion of the PEG12 spacer is a critical design element that confers several advantages:

Enhanced Hydrophilicity : The PEG chain increases the water solubility of the entire conjugate, which can be beneficial for both formulation and in vivo performance. medkoo.comaxispharm.com

Reduced Steric Hindrance : The long spacer arm ensures that the biotin tag is accessible for detection or purification without interfering with the antibody's function. axispharm.com

Homogeneity : This conjugation method can lead to more homogeneous ADCs compared to stochastic conjugation to lysine (B10760008) or cysteine residues. nih.gov

While the biotin group itself is not typically the linker for the cytotoxic drug in a final therapeutic ADC, its incorporation via the PEG12-hydrazide linker is instrumental in the research and development phase for purification, characterization, and as a diagnostic handle. axispharm.comnih.gov

Application in Proteolysis-Targeting Chimeras (PROTACs) as PEGylated Linkers

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker is a crucial component, as its length, flexibility, and composition significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination.

This compound is classified as a PEG-based PROTAC linker used in the synthesis of these molecules. medchemexpress.comcnreagent.com PEG linkers are the most common type used in PROTAC design, with studies indicating their use in over half of reported PROTACs. biochempeg.com The PEG12 component of the molecule provides a flexible and hydrophilic spacer that can improve the solubility and cell permeability of the final PROTAC. biochempeg.com The ability to easily synthesize PROTACs with different PEG chain lengths allows researchers to systematically optimize the linker for efficient target degradation. biochempeg.com

In this context, the hydrazide group serves as a reactive handle to connect to one of the ligands, while the biotin serves as an invaluable tool for research purposes. For instance, a biotinylated PROTAC can be used in pulldown assays with streptavidin beads to confirm target engagement and identify the components of the ternary complex through mass spectrometry. nih.gov

Table 1: Role of this compound Components in PROTAC Research

ComponentFunction in PROTAC Synthesis and StudyResearch Benefit
Biotin Affinity tag for purification and detection.Enables verification of target binding and analysis of protein-protein interactions (e.g., pulldown assays). nih.gov
PEG12 Linker Provides a flexible, hydrophilic spacer between the two PROTAC ligands.Improves solubility and pharmacokinetic properties of the PROTAC; allows for optimization of linker length for effective ternary complex formation. biochempeg.com
Hydrazide Reactive group for covalent attachment to a ligand containing a ketone or aldehyde.Facilitates the modular assembly and synthesis of the PROTAC molecule.

Creation of Biotinylated Fluorescent Probes for Biomolecular Imaging Research

This compound is an effective reagent for constructing biotinylated fluorescent probes used in biomolecular imaging and detection assays. These probes leverage the high-affinity biotin-streptavidin interaction for signal amplification and detection.

The synthesis of such a probe involves the reaction of the hydrazide group with a fluorescent dye that contains a reactive aldehyde or ketone. This reaction forms a stable hydrazone bond, covalently linking the biotin-PEG12 moiety to the fluorophore. The resulting conjugate is a bifunctional molecule with both fluorescent properties and a high-affinity tag.

The key features of this compound are highly advantageous in this application:

The hydrazide group offers a specific reaction pathway with carbonyl compounds, allowing for targeted conjugation to modified dyes. cephamls.commedchemexpress.com

The biotin tag enables subsequent binding by streptavidin conjugated to enzymes (like HRP for colorimetric assays) or other fluorophores, leading to significant signal amplification.

The hydrophilic PEG12 spacer improves the water solubility of often-hydrophobic fluorescent dyes and physically separates the biotin from the fluorophore, which helps prevent quenching and reduces steric hindrance, ensuring that both moieties are functionally available. medkoo.combroadpharm.comiris-biotech.de

These probes are used in techniques such as fluorescence microscopy, flow cytometry, and immunoassays to label and visualize specific cells, tissues, or biomolecules.

Surface Science and Materials Modification Research

Preparation of Biotinylated Surfaces for Biomolecular Interaction Studies

In surface science, this compound is used to prepare functionalized surfaces for studying biomolecular interactions with high specificity and minimal background noise. Techniques such as Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and microarrays rely on the controlled immobilization of molecules onto a sensor surface.

The preparation of a biotinylated surface using this reagent involves first modifying the substrate (e.g., gold, glass, or a polymer) to present aldehyde or ketone groups. The hydrazide end of the this compound then reacts with these surface carbonyls, creating a dense layer of covalently attached biotin-PEG molecules. cephamls.com

This approach yields a highly functional surface for several key reasons:

Covalent Attachment : The hydrazone bond provides a stable and permanent attachment of the biotin linker to the surface.

Reduced Non-Specific Binding : The hydrophilic PEG chains form a protective layer that resists the non-specific adsorption of proteins and other biomolecules from the sample, thereby increasing the signal-to-noise ratio. iris-biotech.de

Optimal Biotin Presentation : The long PEG12 spacer arm extends the biotin molecule away from the substrate, making it highly accessible for binding to streptavidin or avidin. iris-biotech.denih.gov This is crucial for achieving high binding capacity and reliable kinetic measurements.

Once the surface is coated with streptavidin, it becomes a versatile platform for capturing any biotinylated molecule (e.g., proteins, DNA, peptides), enabling detailed studies of binding affinity, kinetics, and specificity.

Table 2: Properties and Characteristics of this compound

PropertyChemical FormulaMolecular Weight (Approx.)Reactive GroupsSpacer Arm LengthKey Features
Value C37H71N5O15S858.06 g/mol Biotin, Hydrazide (-NHNH2)12 PEG unitsHeterobifunctional, water-soluble, long flexible spacer

Non-Fouling Surface Coatings with PEG-Hydrazide Architectures

The prevention of non-specific adsorption of biomolecules, a phenomenon known as biofouling, is a critical challenge in the development of reliable biomedical and research devices. biochempeg.comnih.gov Biofouling on engineered surfaces can lead to compromised experimental accuracy, reduced device performance, and undesirable biological responses. biochempeg.comnih.gov Poly(ethylene glycol) (PEG) has become the gold standard for creating non-biofouling coatings due to its unique physicochemical properties. nih.gov

PEG is a hydrophilic polymer that, when grafted onto a surface, forms a dense, flexible layer of chains. nih.gov This layer creates a steric barrier that physically repels proteins and other biomolecules, preventing them from adsorbing onto the underlying substrate. nih.gov The effectiveness of PEG in resisting protein adsorption is influenced by factors such as chain length and surface grafting density. nih.gov

PEG-hydrazide architectures, such as those involving this compound, leverage these properties for robust surface modification. The hydrazide functional group (-CONHNH2) provides a reactive handle for covalently attaching the PEG chain to surfaces that display aldehyde or ketone groups. creativepegworks.comnih.govaxispharm.commedkoo.com This reaction forms a stable hydrazone bond. The process typically involves activating a surface to introduce these carbonyl groups, followed by incubation with the PEG-hydrazide solution. This strategy allows for the stable and oriented immobilization of PEG chains, creating a highly effective anti-fouling layer. dxfluidics.com The PEG component confers the non-fouling properties, while the hydrazide ensures durable attachment to the material. biochempeg.comnih.gov

FeatureDescriptionMechanism of Action
Anti-Fouling Agent Poly(ethylene glycol) (PEG)Forms a hydrophilic layer creating steric repulsion that prevents protein and cell adsorption. nih.gov
Reactive Group Hydrazide (-CONHNH2)Reacts with surface aldehyde or ketone groups to form a stable, covalent hydrazone bond. creativepegworks.commedkoo.com
Surface Requirement Presence of aldehyde or ketone groupsOften introduced through surface activation procedures like oxidation. vectorlabs.com
Primary Application Reduce non-specific bindingIncreases the signal-to-noise ratio in assays and improves biocompatibility of materials. biochempeg.comdxfluidics.com

Cellular Biology and Trafficking Studies (Non-Clinical Focus)

The exceptionally high affinity and specificity of the interaction between biotin and streptavidin (or avidin) have made it an indispensable tool in molecular and cellular biology. mdpi.com Biotinylated molecules, including this compound, serve as versatile probes for labeling, detecting, and tracking biological molecules and processes. The PEG12 spacer enhances the water solubility of the conjugate and extends the biotin moiety away from the labeled molecule, reducing steric hindrance and ensuring efficient binding to streptavidin. axispharm.comvectorlabs.com

Investigation of Surface Molecule Expression and Dynamics

This compound is a valuable reagent for studying the expression and dynamics of molecules on the cell surface, particularly glycoproteins. vectorlabs.com Many cell surface proteins are glycosylated, meaning they have carbohydrate chains attached. The sugar residues within these chains can be chemically oxidized using mild reagents like sodium periodate to generate aldehyde groups. vectorlabs.com

The hydrazide group of this compound reacts specifically with these newly formed aldehydes on the cell surface glycoproteins, covalently attaching a biotin tag. medkoo.comvectorlabs.com This cell-surface biotinylation allows for precise investigation of the glycoproteome. Once labeled, the biotinylated proteins can be:

Detected and Quantified: By using streptavidin conjugated to a fluorescent dye, researchers can visualize the location and measure the abundance of these glycoproteins via fluorescence microscopy or flow cytometry.

Isolated for Analysis: The tagged proteins can be purified from cell lysates using streptavidin-coated beads for subsequent identification and analysis by techniques like mass spectrometry.

This methodology provides a powerful way to profile the expression of surface glycoproteins and monitor changes in response to various stimuli, without requiring genetic modification of the cells. vectorlabs.com

StepReagent/ComponentPurposeOutcome
1. Aldehyde Generation Sodium PeriodateMild oxidation of cis-diol groups in sialic acids and other sugars on glycoproteins.Creation of reactive aldehyde groups on the cell surface. vectorlabs.com
2. Biotin Labeling This compoundThe hydrazide moiety reacts with the generated aldehydes.Covalent attachment of a biotin tag to surface glycoproteins. medkoo.comvectorlabs.com
3. Detection/Isolation Fluorescent Streptavidin / Streptavidin BeadsHigh-affinity binding of streptavidin to the biotin tag.Visualization, quantification, or affinity purification of labeled surface molecules. mdpi.com

Tracing Endosomal and Lysosomal Trafficking Pathways Using Biotinylated Molecules

Understanding how cells internalize and transport molecules through various intracellular compartments is fundamental to cell biology. Biotinylated molecules serve as powerful tools for dissecting these complex trafficking pathways. The endocytosis of biotin-conjugated cargos is a recognized mechanism for their cellular uptake. nih.gov

A sophisticated and widely used methodology for studying protein trafficking is the Retention Using Selective Hooks (RUSH) system. biorxiv.orgnih.gov This technique allows for the synchronization of protein transport through the secretory pathway, enabling real-time visualization of trafficking dynamics. The core components are:

A protein of interest (the "cargo") fused to a Streptavidin-Binding Peptide (SBP).

A "hook" protein, typically streptavidin fused to an endoplasmic reticulum (ER) retention signal (like KDEL), which keeps it localized in the ER. biorxiv.org

In the absence of biotin, the SBP-tagged cargo binds to the streptavidin hook and is retained in the ER. biorxiv.orgnih.gov The addition of a high concentration of free biotin to the cell culture medium initiates the trafficking process. Biotin, with its extremely high affinity for streptavidin, rapidly displaces the SBP-tagged cargo, releasing it from the ER hook. biorxiv.orgnih.gov This synchronous release allows researchers to track the cohort of cargo proteins as they move sequentially through the Golgi apparatus and other downstream compartments.

Research using the RUSH system has provided precise temporal data on trafficking events. For example, after biotin-induced release from the ER, a cargo protein was observed to reside at ER exit sites for approximately four minutes before translocating to the Golgi, where it spent around eight minutes before exiting. biorxiv.org This level of temporal resolution is crucial for building accurate models of intracellular transport.

StageKey EventControlling MoleculeObservation
1. Retention SBP-tagged cargo binds to an ER-localized streptavidin hook.NoneCargo protein is sequestered and accumulates in the Endoplasmic Reticulum (ER). biorxiv.org
2. Release Addition of free biotin to the system.BiotinBiotin outcompetes the SBP for binding to streptavidin, releasing the cargo. nih.gov
3. Trafficking The released cargo moves synchronously through the secretory pathway.NoneThe protein's movement can be visualized in real-time as it passes through the ER-Golgi intermediate compartment, Golgi cisternae, and post-Golgi carriers. biorxiv.org

Methodological Considerations and Challenges in Utilizing Biotin Peg12 Hydrazide

Optimization of Spacer Length (PEG12) for Diverse Biomolecular Targets

The PEG12 spacer arm is a crucial feature of the Biotin-PEG12-hydrazide molecule, providing a significant advantage over reagents with shorter or more hydrophobic linkers. The length and hydrophilic nature of this spacer are optimized to enhance the accessibility of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin binding pockets, a critical factor when working with large or complex biomolecules.

The primary benefits imparted by the PEG12 spacer include:

Enhanced Hydrophilicity and Solubility : The polyethylene (B3416737) glycol chain significantly increases the water solubility of the entire conjugate, which is beneficial when labeling biomolecules that may have poor solubility in aqueous buffers. axispharm.combroadpharm.commedkoo.com This property helps to prevent the aggregation and precipitation of labeled proteins, a common issue with more hydrophobic linkers. interchim.fr

Flexibility : The long PEG chain acts as a flexible arm, allowing the terminal biotin group to orient itself freely for optimal interaction with its binding partners. axispharm.com

Reduced Immunogenicity : PEGylation is a well-established method for reducing the potential immunogenic effects of a labeled molecule. axispharm.com

The "12" in PEG12 denotes the number of repeating ethylene (B1197577) glycol units, creating a specific spacer length that has been found effective for many applications. While shorter PEG linkers (e.g., PEG2, PEG3, PEG4, PEG6) are available, the longer PEG12 arm provides better access to the biotin binding sites on avidin and streptavidin, which can be crucial for overcoming steric hindrance. broadpharm.comvectorlabs.com The choice of a mono-dispersed PEG linker ensures a precise and uniform spacer length, which is vital for control and reproducibility in biotin-binding assays. axispharm.com

Table 1: Comparison of Biotin-Hydrazide Reagents with Different Spacer Arms

Reagent Spacer Arm Composition Key Properties
Hydrazide-Biotin None (direct linkage) Shortest spacer; may lead to significant steric hindrance. thermofisher.com
Hydrazide-LC-Biotin Long-Chain Hydrocarbon Reduces some steric hindrance but is hydrophobic, which can cause aggregation. vectorlabs.comthermofisher.com
Hydrazide-PEG4-Biotin 4-unit Polyethylene Glycol Hydrophilic; improves solubility and reduces aggregation compared to LC-Biotin. vectorlabs.comthermofisher.com

| This compound | 12-unit Polyethylene Glycol | Highly hydrophilic; offers significant flexibility and reduction of steric hindrance for complex targets. axispharm.combroadpharm.com |

Mitigation of Steric Hindrance in Biotin-Avidin/Streptavidin Binding within Complex Conjugates

One of the most significant challenges in avidin-biotin technology is steric hindrance. The biotin-binding site of avidin and streptavidin is located deep within the protein structure, approximately 9 Å below the surface. thermofisher.com When biotin is conjugated to a large biomolecule, such as an antibody or a glycoprotein (B1211001), the bulk of the molecule can physically block the biotin from accessing this binding pocket.

The this compound reagent is specifically designed to mitigate this issue. The extended PEG12 spacer arm physically distances the biotin from the conjugated macromolecule. axispharm.comvectorlabs.com This separation provides the necessary clearance for the biotin to reach and bind effectively within the deep cleft of avidin or streptavidin, even when attached to sterically demanding targets. thermofisher.com This feature is particularly important in applications like ELISA, immunohistochemistry, and affinity purification, where efficient binding is paramount for signal detection and capture. thermofisher.com The improved access to the binding pockets afforded by the long spacer arm leads to enhanced interaction and more stable complex formation. vectorlabs.comthermofisher.com

Control of Hydrazone Bond Stability and Reversibility for Specific Research Applications

This compound functions by reacting its terminal hydrazide group (—NH-NH2) with carbonyl groups (aldehydes or ketones) on a target molecule. This reaction, typically performed in a slightly acidic pH range of 4 to 7, forms a hydrazone bond. interchim.frvectorlabs.com

This hydrazone linkage is considered semi-permanent. broadpharm.commedkoo.comvectorlabs.com It is stable under many physiological conditions, but its reversibility can be controlled, which may be advantageous for certain applications requiring the release of a captured molecule. The stability of the bond can be significantly enhanced if required. By introducing a reducing agent such as sodium cyanoborohydride (NaCNBH₃), the hydrazone bond can be reduced to a stable secondary amine bond. interchim.frvectorlabs.com This creates a permanent, irreversible linkage, providing greater stability for applications where the conjugate must withstand a wider range of pH conditions or harsh treatments. interchim.fr

The reaction is generally more efficient in the presence of a catalyst like aniline (B41778). interchim.frvectorlabs.com This ability to control the bond's stability—from semi-permanent to permanent—offers researchers the flexibility to tailor the bioconjugation strategy to the specific demands of their experiment.

Purity and Characterization of this compound Reagents and Conjugates

The purity and precise characterization of biotinylation reagents are fundamental to achieving reproducible and reliable experimental results. Commercially available this compound is typically supplied with a high degree of purity, often greater than 95%, to ensure that the reactivity is predictable and free from contaminating side-products. broadpharm.commedkoo.com

A key characteristic of this reagent is that it is often a monodisperse PEG compound, meaning it consists of molecules with a precise, uniform molecular weight rather than a mixture of polymers of varying lengths (polydisperse). msesupplies.com This uniformity is critical for applications where the exact spacer length and molecular composition are important variables. The use of a well-defined reagent eliminates variability between experiments. msesupplies.com

Standard characterization data provided for this compound is essential for accurate experimental planning, such as calculating molar ratios for conjugation reactions.

Table 2: Physicochemical Properties of this compound

Property Value Source
Chemical Formula C₃₇H₇₁N₅O₁₅S broadpharm.commedkoo.com
Molecular Weight ~858.1 g/mol broadpharm.commedkoo.com
Purity >95% broadpharm.commedkoo.com
Appearance White to off-white solid N/A

After conjugation, it is equally important to characterize the resulting biotinylated biomolecule to determine the degree of labeling. Techniques such as mass spectrometry can confirm the addition of the biotin-PEG moiety, while assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can quantify the number of biotin molecules incorporated per protein molecule.

Compatibility with Biological Samples and Buffering Systems

A significant advantage of this compound is its compatibility with aqueous environments, a direct result of its hydrophilic PEG spacer. axispharm.combroadpharm.com This allows for conjugation reactions to be performed directly in aqueous buffers, making the reagent highly suitable for use with sensitive biological samples like proteins, glycoproteins, and cell surface carbohydrates. vectorlabs.com

However, careful selection of the buffering system is critical for a successful conjugation reaction. The formation of the hydrazone bond is most efficient at a slightly acidic pH (typically pH 4-6). interchim.fr Buffers such as sodium acetate (B1210297) or MES (2-(N-morpholino)ethanesulfonic acid) are commonly used. interchim.frthermofisher.com

Crucially, buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided during the conjugation step. interchim.fr Primary amines can react with the target aldehyde groups on the biomolecule, effectively competing with the hydrazide reagent and quenching the desired reaction. interchim.fr Therefore, it is essential to perform buffer exchange via dialysis or desalting column filtration to remove any interfering substances before initiating the biotinylation reaction. thermofisher.com

Strategies for Minimizing Non-Specific Interactions and Background Noise

Non-specific binding is a common challenge in biotin-based detection systems, leading to high background noise and potentially false-positive signals. This can arise from two main sources: the intrinsic properties of the linker and the presence of endogenous biotin in biological samples.

Reducing Linker-Based Non-Specific Binding : The PEG12 spacer helps to minimize non-specific interactions. vectorlabs.com Unlike hydrophobic linkers (such as the LC, or "long chain," hydrocarbon spacers), which can bind non-specifically to proteins through hydrophobic interactions, the hydrophilic PEG chain reduces this tendency. vectorlabs.com This results in lower background noise in assays like Western blots and ELISAs.

Addressing Endogenous Biotin : Many biological samples naturally contain biotin and biotinylated proteins, which can be recognized by avidin or streptavidin conjugates, causing significant non-specific signals. nih.gov This is a major drawback of the biotin-avidin detection system. nih.gov A strategy to overcome this is to pre-incubate the avidin/streptavidin conjugate with the biotinylated secondary antibody before applying it to the sample. This "pre-hybridisation" method effectively blocks the biotin-binding sites on the streptavidin conjugate, preventing it from binding to endogenous biotin in the sample and thereby suppressing non-specific signals. nih.gov

Employing Proper Controls : To distinguish true signals from background noise, appropriate controls are essential. In binding assays, an irrelevant biotinylated peptide or a denatured protein can be used as a negative control to measure the level of non-specific binding. nih.gov The signal from this control can then be subtracted from the experimental signal to determine the specific interaction. nih.gov

By implementing these strategies, researchers can significantly improve the signal-to-noise ratio and enhance the specificity and reliability of experiments utilizing this compound.

Future Directions and Emerging Research Avenues for Biotin Peg12 Hydrazide

Integration with Advanced Bioorthogonal Chemistry Methodologies

The hydrazide functional group on Biotin-PEG12-hydrazide is central to its role in bioorthogonal chemistry. This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The primary bioorthogonal reaction involving this compound is hydrazone ligation.

Hydrazone Ligation: The hydrazide moiety reacts specifically with aldehydes or ketones to form a stable hydrazone linkage. medkoo.com This reaction is highly chemoselective and can be performed under physiological conditions, typically at a slightly acidic pH (pH 5-7) to facilitate the reaction. rsc.orgvectorlabs.com While the reaction can proceed without a catalyst, aniline (B41778) has been shown to catalyze the formation of the hydrazone bond, significantly increasing the reaction rate and enabling efficient labeling of biomolecules at low micromolar concentrations. nih.govresearchgate.net

This methodology is particularly useful for labeling glycoproteins. The carbohydrate portions of glycoproteins can be mildly oxidized with sodium periodate (B1199274) to generate aldehyde groups, which then serve as reaction sites for this compound. vectorlabs.com This targeted approach allows for the specific biotinylation of glycosylated proteins, often in the Fc region of antibodies, far from the antigen-binding site, thus preserving their function. nanocs.netbpsbioscience.com The resulting biotinylated molecules can then be used for detection, purification, or further functionalization. The efficiency and specificity of hydrazone ligation have made it a valuable tool for assembling complex biomolecular structures, such as multifunctional viral nanoparticles for targeted imaging and therapy. cornell.eduamazonaws.com

Key Bioorthogonal Reactions
ReactionReactantsBond FormedKey Features
Hydrazone LigationHydrazide (on this compound) + Aldehyde/Ketone (on target molecule)Hydrazone BondHighly chemoselective; Aniline-catalyzed; Forms semi-permanent bonds. medkoo.comnih.gov

High-Throughput Screening Applications and Automation of Biotinylation Protocols

The robust nature of the biotin-streptavidin interaction, combined with the specific reactivity of the hydrazide group, makes this compound well-suited for high-throughput screening (HTS) and automated workflows. nih.gov These applications are critical in fields like glycoproteomics and drug discovery for processing large numbers of samples efficiently. nih.govnih.govbioglyco.com

Automated enrichment protocols, particularly for newly synthesized proteins or glycoproteins, heavily rely on biotinylation. acs.orgresearchgate.net For instance, in a typical glycoproteomics workflow, complex biological samples are treated to generate aldehydes on target glycoproteins, which are then labeled with a biotin-hydrazide reagent. semanticscholar.org The entire pool of biotinylated proteins can then be captured on streptavidin-coated surfaces, such as magnetic beads or cartridges. Automated liquid handling platforms, like the AssayMAP Bravo, can perform these enrichment steps, including sample loading, washing, and elution, in a 96-well plate format. nih.gov This automation significantly improves reproducibility and throughput, allowing for the analysis of large clinical cohorts. acs.org

The PEG12 spacer in this compound is crucial in these automated systems. It enhances the water solubility of the reagent and the resulting conjugate, preventing aggregation and non-specific binding, which are common issues in automated liquid handling. vectorlabs.comiris-biotech.de Furthermore, the spacer provides distance between the biotin (B1667282) tag and the captured protein, improving the efficiency of streptavidin binding. nih.gov

Role in Automated Workflows
Workflow StepFunction of this compoundAdvantage
LabelingHydrazide group reacts with target carbonyls.Specific tagging of oxidized glycoproteins or carbonylated proteins.
CaptureBiotin group binds to streptavidin-coated matrix.High-affinity, robust capture for enrichment. nih.gov
ProcessingPEG12 spacer enhances solubility and reduces non-specific binding.Improves reproducibility and compatibility with automated liquid handlers. vectorlabs.comiris-biotech.de

Development of Next-Generation Biotin-PEG-Hydrazide Derivatives with Enhanced Properties

Varying PEG Spacer Lengths: Derivatives with different numbers of PEG units (e.g., PEG2, PEG3, PEG4, PEG6) are commercially available. broadpharm.compurepeg.compurepeg.compurepeg.com The length of the PEG spacer can be modulated to optimize the distance between the biotin and the target molecule, which can be critical for overcoming steric hindrance in different biological contexts. vectorlabs.com Shorter spacers may be preferable in some assays, while longer spacers are generally better for improving solubility and accessibility to the biotin-binding pocket of streptavidin. vectorlabs.com

Enhanced PEG Spacers: Discrete PEG (dPEG®) linkers are a significant advancement. Unlike traditional polydisperse PEG polymers, dPEG® linkers are synthesized as single molecular weight compounds, ensuring uniformity and reproducibility in experiments. vectorlabs.com These amphiphilic spacers enhance water solubility and biocompatibility while minimizing the non-specific binding and protein aggregation that can occur with more hydrophobic linkers. vectorlabs.comvectorlabs.com

Cleavable Linkers: A major area of development is the incorporation of cleavable moieties within the linker. While the biotin-streptavidin bond is exceptionally strong, this can make the elution of captured proteins difficult, often requiring harsh, denaturing conditions. Cleavable linkers allow for the mild release of captured biomolecules. vectorlabs.com Examples include diazo-based linkers (cleaved by dithionite), Dde linkers (cleaved by hydrazine), and PC-Biotin (photocleavable). vectorlabs.comcd-bioparticles.net Integrating these cleavable elements into a Biotin-PEG-hydrazide structure would enable efficient capture followed by gentle release, preserving the integrity and function of the isolated proteins for downstream analysis. jenkemusa.com

Comparison of Biotin-PEG-Hydrazide Derivatives
Derivative TypeModificationEnhanced Property
Varied PEG Length (e.g., PEG4, PEG6)Altered number of ethylene (B1197577) glycol units.Optimized steric hindrance and accessibility. purepeg.comvectorlabs.com
dPEG® LinkerMonodisperse PEG chain.Improved solubility, reduced non-specific binding, enhanced reproducibility. vectorlabs.com
Cleavable LinkerIncorporation of a chemically or photolytically labile bond.Allows for mild elution of captured biomolecules, preserving their function. vectorlabs.com

Expansion into Novel Areas of Chemical Biology and Nanobiotechnology Research

The unique properties of this compound and its derivatives are being leveraged in cutting-edge areas of chemical biology and nanobiotechnology, particularly in the field of targeted drug delivery and diagnostics. purepeg.com

Targeted Nanoparticle Drug Delivery: Biotin serves as an effective targeting ligand for cancer cells that overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT). nih.govresearchgate.net Researchers are creating self-assembled nanoparticles (SANs) from biotin-PEG-conjugated polymers. These nanoparticles can encapsulate therapeutic agents, such as chemotherapy drugs (e.g., doxorubicin, artemisinin) or photosensitizers for photodynamic therapy. nih.govrsc.orgtandfonline.com The PEG component of the conjugate improves the nanoparticle's stability and circulation time in vivo, while the biotin moiety directs the nanoparticle to tumor cells, enhancing drug delivery efficacy and reducing off-target toxicity. researchgate.nettandfonline.com Biotin-PEGylated nanoparticles have shown promise in preclinical models for inhibiting tumor growth. tandfonline.com

Diagnostic and Imaging Applications: The strong biotin-avidin interaction is also exploited for diagnostic purposes. For example, nanoparticles can be conjugated with biotin-PEGylated molecules and then linked to avidin-modified imaging agents, such as those used in positron emission tomography (PET). This allows for the noninvasive tracking and quantification of nanoparticle distribution in vivo, providing valuable data for the development of drug delivery systems. snmjournals.org

Role in Mechanistic Studies of Disease Processes (Research Tool Perspective)

This compound is a powerful research tool for investigating the molecular mechanisms of diseases, especially those associated with oxidative stress. arvojournals.org

Probing Protein Carbonylation: Protein carbonylation is an irreversible post-translational modification caused by reactive oxygen species (ROS) and is a key biomarker of oxidative damage. apexbt.com Elevated levels of carbonylated proteins are implicated in numerous diseases, including neurodegenerative disorders, cancer, and diabetes. Biotin hydrazide is a preferred probe for detecting these modifications because its hydrazide group reacts directly and specifically with the carbonyl groups on damaged proteins. apexbt.comnih.gov

The use of this compound in this context offers several advantages. The biotin tag allows for the sensitive detection of carbonylated proteins using streptavidin-HRP conjugates in Western blots or for their enrichment using streptavidin affinity chromatography for subsequent identification by mass spectrometry. nih.govnih.govresearchgate.net This affinity-based approach avoids the non-specific background issues often associated with antibody-based detection methods. nih.gov The PEG spacer enhances the solubility of the labeled proteins and reduces steric hindrance, improving the efficiency of both the labeling and capture steps. vectorlabs.comlumiprobe.com By enabling the identification and quantification of specific carbonylated proteins, this compound helps researchers elucidate the pathways affected by oxidative stress and identify potential therapeutic targets. nih.govresearchgate.net

Q & A

Q. Protocol :

Oxidation : Treat glycoproteins with 10 mM sodium periodate (in PBS, pH 7.4, 30 min, dark) to generate aldehydes from cis-diols .

Conjugation : Incubate with this compound (molar ratio 1:5–1:20) in pH 5.0 buffer (e.g., acetate) for 2–4 hours at 25°C.

Stabilization (optional): Add sodium cyanoborohydride (20 mM, 1 hour) to reduce hydrazone to a stable hydrazide linkage .

Purification : Use dialysis or size-exclusion chromatography to remove unreacted reagent.

Validation : Quantify biotin incorporation via HABA assay or streptavidin-based ELISA .

Advanced: How can I address hydrolysis of hydrazone linkages in biotinylated conjugates?

Challenge : Hydrazone bonds (formed between hydrazide and aldehydes) are prone to hydrolysis in aqueous environments, limiting long-term stability .
Solution :

  • Reduction : Treat conjugates with sodium cyanoborohydride (NaBH3CN) to convert hydrazone to a non-reversible hydrazide bond .
  • Alternative Chemistry : Use more stable linkages (e.g., click chemistry) if aldehydes are absent. For example, introduce azides via SFB (succinimidyl 4-formylbenzoate) and react with alkyne-functionalized biotin derivatives .

Advanced: What analytical techniques validate successful biotinylation with this compound?

Q. Key Methods :

  • HPAEC (High-Performance Anion-Exchange Chromatography) : Resolve and quantify biotinylated vs. unmodified glycans. Monitor shifts in retention time post-conjugation .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight changes (e.g., +858.05 Da for this compound) and verify site-specific labeling .
  • Colorimetric Assays : Use HABA (4’-hydroxyazobenzene-2-carboxylic acid) to quantify biotin incorporation spectrophotometrically (λ = 500 nm) .

Basic: What are the storage and handling requirements for this compound?

  • Storage : Store at –20°C in anhydrous, light-protected vials. Avoid freeze-thaw cycles to prevent PEG chain degradation .
  • Solubility : Dissolve in DMSO (10–50 mg/mL) and dilute in pH 5–6 aqueous buffers for reactions. Avoid alkaline conditions (pH >8) to prevent hydrazide oxidation .

Advanced: How does PEG chain length (e.g., PEG12 vs. PEG6) impact biotinylation efficiency?

Q. Trade-offs :

  • Longer PEG (PEG12) : Enhances solubility and reduces steric interference in large complexes (e.g., antibody-glycan conjugates) but may increase hydrodynamic radius, affecting cellular uptake .
  • Shorter PEG (PEG3–PEG6) : Suitable for small-molecule labeling (e.g., oligosaccharides) where proximity to the target is critical .
    Optimization : Compare labeling efficiency via flow cytometry (for cellular studies) or SPR (surface plasmon resonance) for affinity measurements .

Advanced: How can I troubleshoot low biotinylation yields in glycoprotein labeling?

Q. Diagnosis :

Insufficient Aldehyde Generation : Confirm oxidation efficiency via Schiff’s reagent (pink color indicates aldehydes) .

pH Mismatch : Ensure reaction pH 4–6; higher pH reduces hydrazide reactivity .

Competing Reactions : Block free amines (e.g., with Tris buffer) to prevent nonspecific binding .

Reagent Degradation : Verify this compound integrity via NMR or FTIR (peaks at 1650 cm⁻¹ for hydrazide C=O) .

Basic: What are the applications of this compound in PROTAC synthesis?

Q. PROTAC Design :

  • Linker Role : PEG12 acts as a spacer between the E3 ligase ligand (biotin/streptavidin) and the target protein ligand, optimizing ternary complex formation .
  • Hydrazide Utility : Enables conjugation to aldehyde-functionalized warheads (e.g., oxidized small-molecule inhibitors) .
    Validation : Use AlphaScreen or TR-FRET to assess ternary complex formation efficiency .

Advanced: How do I quantify nonspecific binding in biotin-streptavidin assays?

Q. Controls :

Unmodified Target : Incubate streptavidin with unlabeled protein to measure baseline binding.

Free Biotin Competition : Add excess free biotin (1–5 mM) to displace nonspecific interactions .
Quantitative Analysis : Use SPR or BLI (biolayer interferometry) to calculate dissociation constants (KD) for specific vs. nonspecific binding .

Advanced: Can this compound be used for in vivo studies?

Q. Considerations :

  • PEG Immunogenicity : PEG12 reduces anti-PEG antibody generation compared to shorter chains but may still trigger immune responses in repeat dosing .
  • Metabolic Stability : Hydrazide linkages are enzymatically stable in serum, but PEG chains are excreted renally. Use radiolabeled PEG (e.g., <sup>14</sup>C-PEG) for pharmacokinetic tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.